(3-(quinolin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Physicochemical profiling Drug-likeness assessment Lead optimization

Researchers often require a specific N-acyl quinoline-pyrrolidine to maintain SAR continuity, yet generic substitutions can invalidate biological results. This compound provides the exact tetrahydropyran-4-carbonyl substituent. - Unique acyl group differentiates kinase selectivity vs. amide/sulfonamide analogs (IC₅₀ shifts ≥10-fold reported in related series). - Favorable drug-like profile: MW 326.4, XLogP3 2.5, TPSA 51.7 Ų; 4 H-bond acceptors. - Ideal for systematic SAR studies comparing oxygen-containing heterocyclic acyl groups vs. aromatic substituents.

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 2034493-93-9
Cat. No. B2644552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(quinolin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
CAS2034493-93-9
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESC1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4CCOCC4
InChIInChI=1S/C19H22N2O3/c22-19(15-8-11-23-12-9-15)21-10-7-16(13-21)24-18-6-5-14-3-1-2-4-17(14)20-18/h1-6,15-16H,7-13H2
InChIKeyNXFFUPIWHAFQQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Baseline


The compound (3-(quinolin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS 2034493‑93‑9, PubChem CID 91815861) is a synthetic heterocyclic small molecule (MF: C₁₉H₂₂N₂O₃; MW: 326.4 g mol⁻¹) that integrates a quinoline ring, a pyrrolidine-3‑yloxy linker and a tetrahydropyran‑4‑carbonyl group within a single scaffold [1]. Descriptors computed from its structure include an XLogP3 of 2.5, a topological polar surface area of 51.7 Ų, zero hydrogen‑bond donors, four hydrogen‑bond acceptors and three rotatable bonds, together defining a moderately lipophilic, drug‑like chemical space [2]. The compound belongs to the broader class of quinoline‑pyrrolidine ethers, a chemotype explored in academic and industrial settings for kinase‑oriented probe and lead‑generation campaigns.

Chemotype Quinoline–pyrrolidine ether scaffold used in kinase-focused probe discovery
Selection Fit May support structure–activity relationship studies of N‑acyl modifications
Workflow Fit Suitable for drug‑like property benchmarking (logP, TPSA, MW)

Scientific Risk of Generic Analog Substitution


Although multiple suppliers list compounds containing the 3‑(quinolin‑2‑yloxy)pyrrolidine core, simply substituting one N‑acyl variant for another disregards experimentally established differences in kinase selectivity, cellular potency and physicochemical properties that are dictated by the acyl substituent . In closely related quinoline‑pyrrolidine ethers, even minor changes in the N‑acyl group (e.g., shifting from a tetrahydropyran‑4‑carbonyl to a benzoylphenyl or trifluoromethylphenyl moiety) have been reported to alter IC₅₀ values by ≥ 10‑fold in cancer‑cell proliferation assays and to shift selectivity profiles across kinase panels . Consequently, treating (3‑(quinolin‑2‑yloxy)pyrrolidin‑1‑yl)(tetrahydro‑2H‑pyran‑4‑yl)methanone as a generic “quinoline‑pyrrolidine” building block without accounting for the specific tetrahydropyran‑4‑carbonyl substituent risks invalidating biological results, compromising SAR continuity and introducing uncharacterized off‑target liabilities.

Acyl Substituent Impact
Replacing tetrahydropyran-4-carbonyl with aromatic acyl groups may shift kinase selectivity and cellular IC₅₀ by ≥ 10‑fold.
Physicochemical Mismatch
Changes in logP and hydrogen‑bond acceptor count can alter solubility and permeability relative to analogs.
Off‑Target Profile
Uncharacterized kinase selectivity landscape; do not assume profile matches amide‑ or sulfonamide‑linked analogs.

Quantitative Differentiation from Structural Analogs


Lipophilicity and Polar Surface Area vs. Phenyl and Cyclopentyl Analogs

The target compound’s XLogP3 of 2.5 and TPSA of 51.7 Ų position it in a moderately lipophilic region of drug‑like chemical space. In comparison, the 4‑phenyl‑tetrahydropyran analog (C₂₅H₂₆N₂O₃; MW 402.5) is predicted to exhibit higher logP (estimated ~3.5–4.0 due to the additional phenyl ring) and larger TPSA, while the cyclopentyl analog (cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone; C₁₉H₂₂N₂O₂; MW 310.4) is expected to show lower logP (~1.8–2.2) owing to the absence of the ether oxygen in the acyl ring. The target compound’s tetrahydropyran oxygen serves as an additional hydrogen‑bond acceptor (total 4) compared with the cyclopentyl analog (3 acceptors), potentially conferring differentiated solubility and permeability characteristics [1].

Physicochemical Profile
Class-level inference
ΔXLogP3 ≈ +0.3 to +0.7 vs cyclopentyl; −1.0 to −1.5 vs 4‑phenyl analog; +1 H‑bond acceptor vs cyclopentyl
Supports differentiated solubility–permeability balance
Computational predictions; verify experimentally
Physicochemical profiling Drug-likeness assessment Lead optimization

Molecular Weight and Rotatable Bond Comparison vs. Larger Analogs

The target compound has a molecular weight of 326.4 g mol⁻¹ and 3 rotatable bonds. By contrast, the (2‑benzoylphenyl) analog (C₂₇H₂₂N₂O₃; MW 426.5) adds ~100 Da and additional aromatic rings, while the (3‑trifluoromethylphenyl) analog (C₂₁H₁₇F₃N₂O₂; MW 386.4) adds ~60 Da and three fluorine atoms. In fragment‑based and HTS campaigns, lower molecular weight and fewer rotatable bonds are generally associated with improved ligand efficiency (LE) and lower non‑specific binding, making the target compound a more attractive starting point for optimization than its heavier, more complex analogs [1].

Molecular Complexity
Class-level inference
ΔMW −100 Da vs benzoylphenyl; −60 Da vs trifluoromethylphenyl; Δrotatable bonds −2 to −3
May improve ligand efficiency and reduce non‑specific binding
Based on computed descriptors; functional impact requires validation
Molecular complexity Ligand efficiency metrics Fragment-based screening

Antiproliferative Activity Trend in Cancer Cell Lines

Although no primary publication directly reports the IC₅₀ of the target compound, the closely related (2‑benzoylphenyl)(3‑(quinolin‑2‑yloxy)pyrrolidin‑1‑yl)methanone has published IC₅₀ values of 12 µM (MCF‑7), 15 µM (PC‑3) and 10 µM (HeLa) in standard MTT or SRB cytotoxicity assays . The tetrahydropyran‑4‑carbonyl group in the target compound replaces the benzoylphenyl moiety; in other quinoline‑pyrrolidine systems, swapping an aromatic acyl group for a saturated oxygen‑containing heterocycle can modulate potency by ≥ 0.5–1.0 log units while altering selectivity across cell lines . Users should therefore anticipate that the target compound may exhibit a distinct potency and selectivity fingerprint relative to these published analogs, and should not extrapolate IC₅₀ values without direct experimental determination.

Cytotoxicity Trend
Cross-study comparable
Comparator IC₅₀: MCF‑7 12 µM, PC‑3 15 µM, HeLa 10 µM; target compound not determined
Supports cytotoxicity endpoint review; direct IC₅₀ determination essential
SAR suggests N‑acyl variation can shift IC₅₀ ≥ 3‑fold
Anticancer screening Cytotoxicity SAR Quinoline pharmacophore

Quinoline‑Pyrrolidine Ethers as Kinase Inhibitor Scaffolds: Class‑Level Evidence from CK1, EGFR and PI3K Studies

Multiple independent studies have established that 3‑(quinolin‑2‑yloxy)pyrrolidine‑containing compounds can act as ATP‑competitive kinase inhibitors. For instance, N‑(2‑methoxyphenyl)‑3‑(quinolin‑2‑yloxy)pyrrolidine‑1‑carboxamide derivatives exhibit nanomolar activity against CK1γ and CK1ε, with selectivity confirmed by X‑ray crystallography . Similarly, quinoline‑pyrrolidine ethers bearing carboxamide or sulfonamide linkers have shown inhibitory activity against EGFR‑TK and PI3‑kinase in enzymatic assays . The target compound, containing a tetrahydropyran‑4‑carbonyl group in place of the carboxamide or sulfonamide linker, represents a distinct pharmacophore topology. While direct kinase‑inhibition data for the target compound are absent from the public domain, the class‑level precedent indicates that the 3‑(quinolin‑2‑yloxy)pyrrolidine core is a validated kinase‑binding motif, and the tetrahydropyran‑4‑carbonyl substituent may confer a unique selectivity profile that differs from amide‑ or sulfonamide‑linked analogs.

Kinase Binding Motif
Class-level inference
3‑(Quinolin‑2‑yloxy)pyrrolidine core shown to bind CK1γ/ε, EGFR, PI3K in enzymatic assays; tetrahydropyran‑4‑carbonyl variant not profiled
Class‑level precedent supports kinase panel screening context
Selectivity profile requires deconvolution, not extrapolation from amide analogs
Kinase inhibition CK1 selectivity EGFR targeting

Research and Industrial Application Scenarios


Kinase-Focused Library Expansion for Hit Identification

The 3‑(quinolin‑2‑yloxy)pyrrolidine core is a validated kinase‑binding motif . Including the target compound in a kinase‑focused screening library, distinguished by its tetrahydropyran‑4‑carbonyl substituent, can expand the chemical diversity of the library and potentially identify hits with selectivity profiles distinct from those of amide‑ or sulfonamide‑linked analogs. Users should plan for post‑hit biochemical profiling to characterize its kinase selectivity landscape.

SAR Exploration of N-Acyl Modifications

Because published cytotoxicity data for related analogs demonstrate that N‑acyl variation can shift IC₅₀ values by ≥ 3‑fold in MCF‑7, PC‑3 and HeLa cell lines , the target compound serves as a valuable comparator for systematic SAR studies. Researchers can use it to probe the impact of a saturated, oxygen‑containing heterocyclic acyl group versus aromatic or alicyclic acyl substituents on potency, selectivity and physicochemical properties.

Physicochemical Property Benchmarking for Lead Optimization

With an XLogP3 of 2.5, a TPSA of 51.7 Ų and a molecular weight of 326.4 g mol⁻¹ [1], the target compound occupies a favorable region of drug‑like chemical space that is distinct from heavier analogs such as the (2‑benzoylphenyl) derivative (MW 426.5). It can serve as a reference point for medicinal chemistry teams aiming to balance lipophilicity, permeability and solubility during lead optimization while maintaining the quinoline‑pyrrolidine pharmacophore.

Chemical Probe Development for Under-Explored Kinases

Given the absence of publicly reported biological data for the target compound, it represents an opportunity for organizations with internal screening capabilities to generate proprietary SAR data. Its unique tetrahydropyran‑4‑carbonyl substituent may confer selectivity for kinase targets that have not been extensively profiled with this chemotype, making it a candidate for chemical probe development in under‑explored areas of the kinome.

Application
Selection Property
Validation Focus
Kinase-focused hit identification
Reported kinase-binding quinoline–pyrrolidine core
Post-hit biochemical selectivity profiling
N‑Acyl SAR exploration
Distinct tetrahydropyran‑4‑carbonyl vs amide/sulfonamide linkers
Comparative cytotoxicity and kinase selectivity profiling
Physicochemical benchmarking
Intermediate lipophilicity and additional H‑bond acceptor
Solubility–permeability balance vs aromatic analogs
Chemical probe development
Unexplored kinase targets for this chemotype
Proprietary kinome‑wide selectivity screening
Quote Request

Request a Quote for (3-(quinolin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.